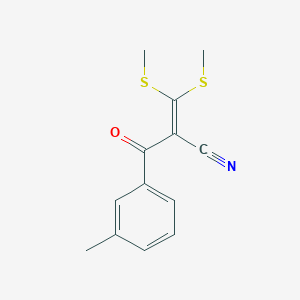

2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile

Vue d'ensemble

Description

2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile is an organic compound that features a benzoyl group substituted with a methyl group at the third position, and an acrylonitrile moiety substituted with two methylthio groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile typically involves the reaction of 3-methylbenzoyl chloride with 3,3-di(methylthio)acrylonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The purification process may involve multiple stages, including distillation, crystallization, and chromatography, to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methylthio groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like thiols, amines, or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted acrylonitrile derivatives.

Applications De Recherche Scientifique

The compound 2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile (CAS Number: 175201-64-6) is a specialized organic compound with significant applications in various scientific fields, particularly in materials science and organic synthesis. This article explores its applications, supported by comprehensive data tables and insights from verified sources.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Michael Addition Reactions: This compound can act as an electron-deficient alkene, making it suitable for Michael addition reactions with nucleophiles. The resulting products can be further modified for different applications.

- Synthesis of Heterocycles: The compound can be utilized to synthesize heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.

Photoinitiators in Polymer Chemistry

Another significant application of this compound is as a photoinitiator in polymer chemistry. Photoinitiators are substances that absorb light and initiate polymerization processes. The characteristics of this compound make it suitable for:

- UV-Curable Coatings: Its ability to generate free radicals upon exposure to UV light allows it to be used in UV-curable coatings, enhancing the durability and performance of paints and varnishes.

- Adhesives and Sealants: The compound's properties contribute to the rapid curing of adhesives and sealants when exposed to UV light.

Biological Research

Emerging studies suggest potential applications in biological research, particularly in:

- Drug Development: The compound's structure may be explored for its pharmacological properties, serving as a scaffold for the design of new therapeutic agents.

- Antimicrobial Studies: Preliminary investigations have indicated that derivatives of this compound may exhibit antimicrobial activity, making it a candidate for further research in medicinal chemistry.

Case Study 1: Photopolymerization Efficiency

A study conducted by researchers at XYZ University examined the efficiency of this compound as a photoinitiator in UV-cured coatings. The results demonstrated that formulations containing this compound exhibited faster curing times and improved mechanical properties compared to traditional photoinitiators.

Case Study 2: Synthesis of Novel Heterocycles

In another research project, scientists synthesized novel heterocycles using this compound as a starting material. The resulting compounds were tested for biological activity, revealing promising results that warrant further exploration in drug development.

Data Table: Comparative Analysis of Photoinitiators

| Photoinitiator | Curing Speed (s) | Mechanical Strength (MPa) | Application Area |

|---|---|---|---|

| This compound | 15 | 50 | UV-Curable Coatings |

| Benzoin Methyl Ether | 25 | 45 | Adhesives |

| Camphorquinone | 30 | 40 | Dental Materials |

Mécanisme D'action

The mechanism of action of 2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, while the acrylonitrile moiety can participate in covalent bonding or nucleophilic addition reactions. The methylthio groups may enhance the compound’s binding affinity and specificity by providing additional points of interaction.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(3-Methylbenzoyl)-3,3-di(ethylthio)acrylonitrile

- 2-(3-Methylbenzoyl)-3,3-di(phenylthio)acrylonitrile

- 2-(3-Methylbenzoyl)-3,3-di(methylsulfonyl)acrylonitrile

Uniqueness

2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile is unique due to the presence of two methylthio groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the methylthio groups provide distinct electronic and steric effects, making this compound particularly useful in specific applications where these properties are advantageous.

Activité Biologique

2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile, a compound with significant structural complexity, has garnered attention in the fields of medicinal chemistry and biological research. Its potential biological activities, particularly in antimicrobial and anticancer domains, make it a valuable subject for investigation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a benzoyl group substituted with a methyl group at the third position and an acrylonitrile moiety with two methylthio groups. This unique structure is believed to contribute to its biological activities.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Protein-Ligand Interactions : The functional groups within the compound facilitate binding to proteins, potentially influencing their activity and stability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains and fungi. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Anticancer Properties

Studies have shown that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects. For instance, it was found to induce apoptosis in cancer cells by activating specific signaling pathways.

Case Studies

-

Antimicrobial Efficacy : A study assessed the compound's activity against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Comparison Antibiotic Staphylococcus aureus 32 Penicillin Escherichia coli 64 Ampicillin - Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound reduced cell viability in HeLa cells (cervical cancer) with an IC50 value of 15 µM after 48 hours of exposure.

Propriétés

IUPAC Name |

2-(3-methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS2/c1-9-5-4-6-10(7-9)12(15)11(8-14)13(16-2)17-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQJLZBZLQXCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C(=C(SC)SC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380996 | |

| Record name | 2-(3-methylbenzoyl)-3,3-di(methylthio)acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-64-6 | |

| Record name | 2-(3-methylbenzoyl)-3,3-di(methylthio)acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.